molecular formula C12H11N3O B463717 3-[(1H-pyrrol-2-ylmethylene)amino]benzamide CAS No. 303770-63-0

3-[(1H-pyrrol-2-ylmethylene)amino]benzamide

Cat. No.: B463717
CAS No.: 303770-63-0
M. Wt: 213.23g/mol
InChI Key: QRXHEYDNJMWUJP-UHFFFAOYSA-N
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Description

“3-[(1H-pyrrol-2-ylmethylene)amino]benzamide” is a chemical compound with the molecular formula C12H11N3O . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) has been synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of (E)-2-(((1H-pyrrol-2-yl)methylene)amino)-3′,6′-dihydroxyspiro[isoindoline-1,9′-xanthen]-3-one has been reported .


Chemical Reactions Analysis

Pyrrole-containing compounds have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the properties of Benzamide include a molecular weight of 213.24, and it is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, two compounds, namely chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione and 5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one, are the competitive inhibitors of EGFR and VEGFR .

Safety and Hazards

Benzamide, a similar compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and suspected of causing genetic defects .

Future Directions

The future directions of research on pyrrole-containing compounds could involve exploring their diverse therapeutic applications further. Due to their diverse therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .

Properties

IUPAC Name

3-(1H-pyrrol-2-ylmethylideneamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-12(16)9-3-1-4-10(7-9)15-8-11-5-2-6-14-11/h1-8,14H,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXHEYDNJMWUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=CC=CN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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